

# Application Note: Asymmetric Hydrogenation of Functionalized Ketones using (R)-Ru(OAc)<sub>2</sub>(BINAP)

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## Compound of Interest

Compound Name: (R)-Ru(OAc)<sub>2</sub>(BINAP)

CAS No.: 261948-85-0

Cat. No.: B2489104

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## Executive Summary: The "Chelation-Control" Specialist

Unlike the Ru-diamine complexes (e.g., RuCl<sub>2</sub>(BINAP)(DAIPEN)) designed for simple ketones, (R)-Ru(OAc)<sub>2</sub>(BINAP) is chemically distinct. It operates via a chelation-controlled mechanism, making it the catalyst of choice for functionalized ketones possessing a coordinating group (ester, amide, alcohol) near the carbonyl.

### Key Applications:

- -Keto Esters: Synthesis of  
-hydroxy esters (statins, antibiotics).
- Dynamic Kinetic Resolution (DKR): Converting racemic  
-substituted

-keto esters into a single diastereomer/enantiomer with high stereocontrol.

- Allylic Alcohols: Directed hydrogenation (e.g., Geraniol

Citronellol).

## Catalyst Profile & Handling

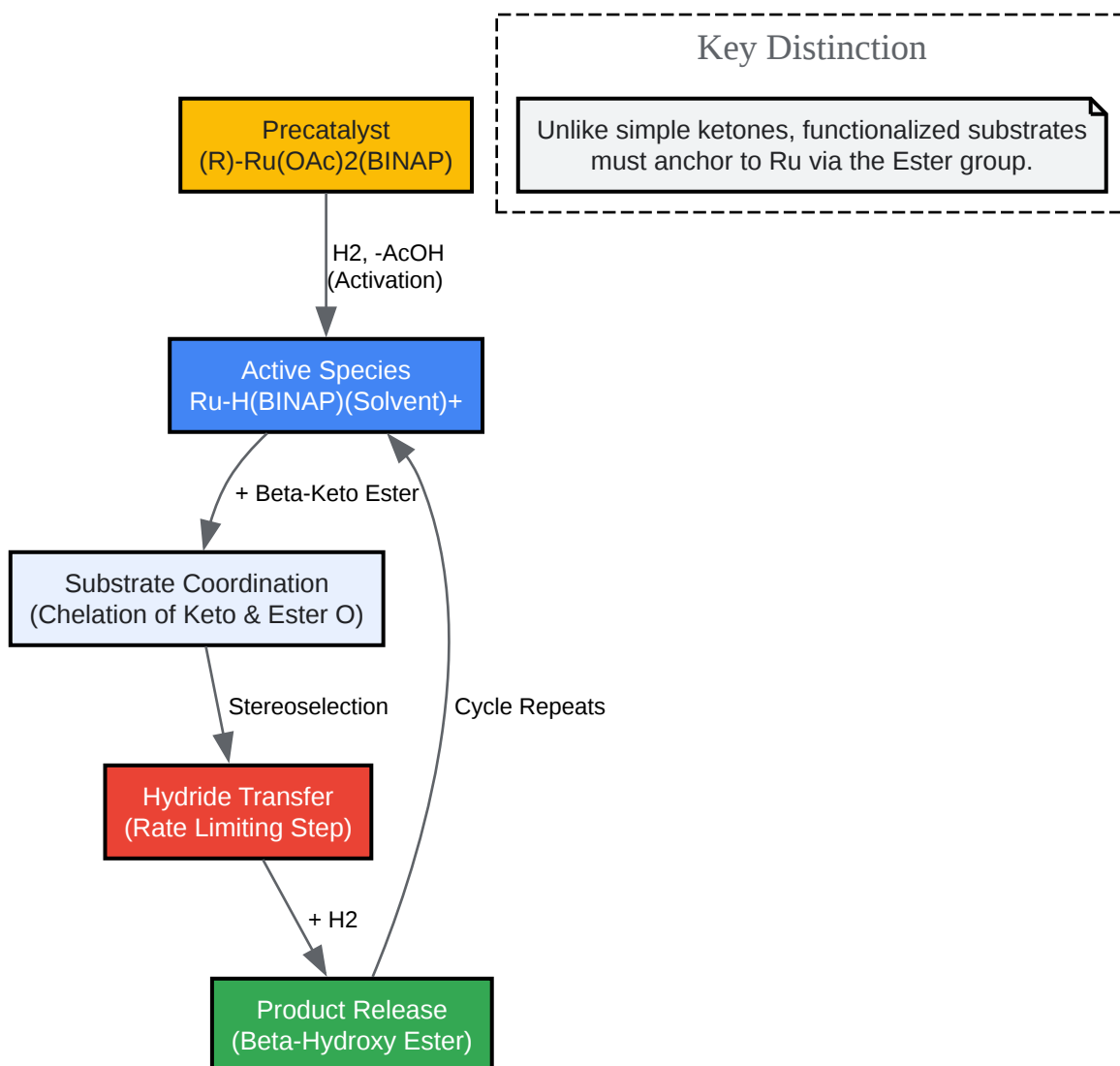
Parameter	Specification
Complex Name	Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)
Formula	$\text{Ru}(\text{OAc})_2(\text{BINAP})$
Appearance	Orange to reddish-brown crystalline powder
Air Stability	Moderately stable in solid state; sensitive in solution (oxidizes slowly).
Solubility	Soluble in MeOH, EtOH, $\text{CH}_2\text{Cl}_2$ , Toluene. Insoluble in water, hexane.
Active Species	Generates Ru-monohydride species under $\text{H}_2$ atmosphere. <sup>[1]</sup>

Handling Precaution: While the solid is relatively robust, all weighing and solution preparation should occur within a glovebox ( $\text{N}_2/\text{Ar}$ ) or using strict Schlenk techniques. Oxygen exposure leads to formation of catalytically inactive Ru-oxides and phosphine oxides.

## Mechanism of Action: Chelation Control

The success of this catalyst relies on the substrate's ability to bind to the Ruthenium center through both the ketone oxygen and the auxiliary functional group (e.g., ester carbonyl). This creates a rigid metallocycle intermediate that differentiates the prochiral faces.

## Mechanistic Pathway (DOT Visualization)



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Figure 1: Catalytic cycle showing the critical chelation step required for high enantioselectivity.

## Standard Protocol: Hydrogenation of Methyl Acetoacetate

This protocol describes the reduction of methyl 3-oxobutanoate to methyl (R)-3-hydroxybutyrate.

### Reaction Parameters[2][3][4][5][6][7][8]

- Substrate: Methyl 3-oxobutanoate (distilled prior to use).

- Catalyst Loading (S/C): 1,000 – 2,000:1 (molar ratio).
- Solvent: Methanol (degassed, anhydrous).
- Pressure: 40–100 atm (High pressure is favored for rate).
- Temperature: 25–30 °C.

## Step-by-Step Methodology

### Phase 1: Preparation (In Glovebox)

- Weigh (R)-Ru(OAc)<sub>2</sub>(BINAP) (8.4 mg, 0.01 mmol) into a glass liner tailored for your high-pressure autoclave.
- Add Methanol (5.0 mL) to dissolve the catalyst. The solution should be clear orange/red.
- Add Methyl 3-oxobutanoate (1.16 g, 10.0 mmol).
- Place the magnetic stir bar inside and seal the liner cap (if applicable) or transfer immediately to the autoclave.

### Phase 2: Hydrogenation (Fume Hood)

- Seal the autoclave and connect to the H<sub>2</sub> supply.
- Purge Cycles: Pressurize to 10 atm with H<sub>2</sub>, then vent to 1 atm. Repeat 5 times to remove all traces of O<sub>2</sub>.
- Pressurization: Charge the vessel to 40–100 atm (approx. 600–1500 psi).
  - Note: Lower pressures (4 atm) work but require significantly longer reaction times (up to 100h) and higher temperatures (100°C), which may degrade ee.
- Reaction: Stir vigorously (1000+ rpm) at 30 °C for 12–24 hours.
  - Self-Validation Check: Monitor H<sub>2</sub> uptake if the autoclave is equipped with a mass flow controller or reservoir drop. The reaction is complete when uptake ceases.

### Phase 3: Work-up & Analysis

- Vent H<sub>2</sub> gas carefully (ensure good ventilation).
- Concentrate the solvent via rotary evaporation.
- Analysis: Determine conversion by <sup>1</sup>H NMR. Determine enantiomeric excess (ee) via Chiral GC (e.g., Cyclodex-B column) or HPLC (Chiralcel OD-H).
  - Expected Result: >99% Conversion, >98% ee (R)-isomer.

## Advanced Protocol: Dynamic Kinetic Resolution (DKR)

This is the most powerful application of Ru(OAc)<sub>2</sub>(BINAP). It converts a racemic

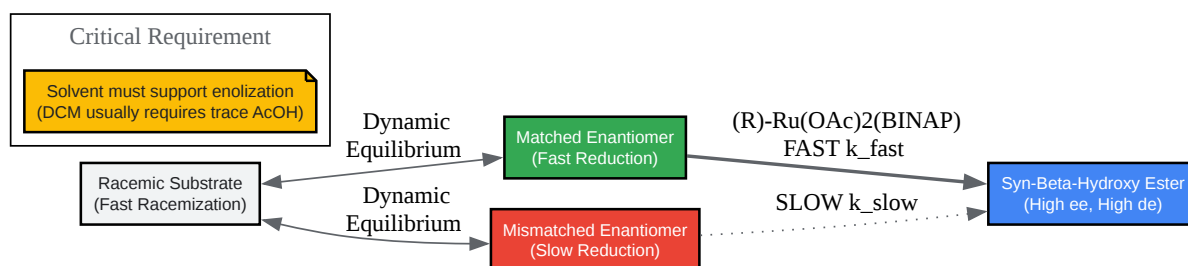
-substituted

-keto ester into a single syn-diastereomer with high enantioselectivity.

Concept: The rapid racemization of the

-center (via enolization) coupled with the catalyst's faster reduction of one specific enantiomer leads to a theoretical 100% yield of one stereoisomer.

### Workflow Diagram (DKR Setup)



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Figure 2: The DKR process relies on the rate of racemization being faster than the rate of hydrogenation.

## Protocol Specifics

- Substrate: e.g., Methyl 2-acetamido-3-oxobutanoate (Precursor to Threonine analogs).
- Solvent: Dichloromethane (DCM) is often preferred for DKR to suppress solvolysis, but Methanol is standard for simple -alkyl substrates.
- Conditions: 100 atm H<sub>2</sub>, 25–50 °C.
- Result: The product is predominantly the syn-isomer (e.g., 2S, 3R) if using (R)-BINAP (configuration depends on specific substrate priority).

## Troubleshooting & Optimization Matrix

Observation	Root Cause	Corrective Action
Low Conversion	Catalyst poisoning (O <sub>2</sub> )	Ensure strict degassing. Use glovebox.
Low H <sub>2</sub> pressure	Increase pressure to 80-100 atm.	
Substrate impurity	Distill substrate. Remove halides/acids.	
Low ee	High Temperature	Lower temp to 25°C.
Wrong Solvent	Switch from EtOH to MeOH (faster rate often improves selectivity).	
Low Diastereoselectivity (DKR)	Slow Racemization	Ensure solvent allows enolization. Add trace AcOH if needed.
No Reaction	Induction Period	Some substrates require activation. <sup>[1]</sup> Add 1-2 mol% HCl or use pre-activated [RuCl(BINAP)(benzene)]Cl.

## References

- Original Noyori Hydrogenation: Noyori, R., et al. "Asymmetric hydrogenation of beta-keto carboxylic esters."<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> J. Am. Chem. Soc.<sup>[2]</sup><sup>[3]</sup>1987, 109, 5856.<sup>[2]</sup> [Link](#)
- Catalyst Synthesis & Application: Kitamura, M., et al. "Homogeneous Asymmetric Hydrogenation of Functionalized Ketones." Organic Syntheses1993, 71,<sup>[2]</sup> 1. [Link](#)
- Dynamic Kinetic Resolution: Noyori, R., et al. "Stereoselective Hydrogenation via Dynamic Kinetic Resolution." Bull.<sup>[2]</sup> Chem. Soc. Jpn.<sup>[2]</sup>1995, 68,<sup>[2]</sup> 36. [Link](#)
- Review of Mechanisms: Dub, P. A., & Gordon, J. C. "The mechanism of enantioselective ketone hydrogenation catalyzed by Mn-ligand bifunctional complexes." Nature Reviews Chemistry2018, 2, 396. [Link](#)

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